molecular formula C12H21NO3 B6282918 tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate CAS No. 1781130-57-1

tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate

Cat. No.: B6282918
CAS No.: 1781130-57-1
M. Wt: 227.3
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Description

tert-Butyl 6-(hydroxymethyl)-4-azaspiro[24]heptane-4-carboxylate is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro center The tert-butyl group in this compound adds steric hindrance, which can influence its reactivity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Spiro Center: The initial step involves the formation of the spiro center through a cyclization reaction. This can be achieved using a suitable cyclizing agent under controlled conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced through a substitution reaction, often using tert-butyl chloride in the presence of a base such as sodium hydride.

    Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, typically using formaldehyde and a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of tert-butyl 6-(carboxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate.

    Reduction: Formation of tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex spiro compounds and heterocycles.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.

    tert-Butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-methanol: Similar structure but with a different functional group at the spiro center.

Uniqueness

tert-Butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate is unique due to the presence of both the hydroxymethyl and carboxylate groups, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various scientific research applications.

Properties

CAS No.

1781130-57-1

Molecular Formula

C12H21NO3

Molecular Weight

227.3

Purity

95

Origin of Product

United States

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